Ethyl 2-cyano-3-[(E)-(hydrazinylmethylidene)amino]prop-2-enoate
Description
Ethyl 2-cyano-3-[(E)-(hydrazinylmethylidene)amino]prop-2-enoate is an organic compound with a complex structure that includes cyano, hydrazinyl, and ester functional groups
Properties
CAS No. |
61709-35-1 |
|---|---|
Molecular Formula |
C7H10N4O2 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(hydrazinylmethylideneamino)prop-2-enoate |
InChI |
InChI=1S/C7H10N4O2/c1-2-13-7(12)6(3-8)4-10-5-11-9/h4-5H,2,9H2,1H3,(H,10,11) |
InChI Key |
IAXYCJQHDYKTSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CN=CNN)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-[(E)-(hydrazinylmethylidene)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with hydrazine hydrate. The reaction is carried out in ethanol at low temperatures (0°C) to ensure the formation of the desired hydrazide intermediate . The intermediate is then subjected to further reactions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-[(E)-(hydrazinylmethylidene)amino]prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the compound under mild conditions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, substituted cyano compounds, and oxidized products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-cyano-3-[(E)-(hydrazinylmethylidene)amino]prop-2-enoate has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-[(E)-(hydrazinylmethylidene)amino]prop-2-enoate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable products. The specific pathways and targets involved depend on the nature of the reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2E)-2-cyano-3-phenylprop-2-enoate: This compound has a similar structure but with a phenyl group instead of the hydrazinylmethylidene group.
Ethyl (2Z)-2-cyano-3-(4-ethoxyphenyl)amino]prop-2-enoate: This compound features an ethoxyphenyl group, which provides different chemical properties and reactivity.
Ethyl (2E)-2-cyano-3-(thiophen-2-yl)acrylate: This compound includes a thiophene ring, which imparts unique electronic properties.
Uniqueness
Its ability to undergo a wide range of chemical reactions makes it a versatile compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
